molecular formula C6H12ClNO2 B8092241 Piperidine-1-carboxylic acid hydrochloride

Piperidine-1-carboxylic acid hydrochloride

Cat. No.: B8092241
M. Wt: 165.62 g/mol
InChI Key: UVXXJBCXGYMTME-UHFFFAOYSA-N
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Description

Piperidine-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-1-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the reaction of piperidine with carbon dioxide to form piperidine-1-carboxylic acid, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalysts: Sometimes catalysts like palladium or nickel are used to enhance the reaction rate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperidine-1-carboxylic acid.

    Reduction: Reduction reactions can convert it back to piperidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Water, ethanol, methanol

Major Products:

    Oxidation: Piperidine-1-carboxylic acid

    Reduction: Piperidine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Piperidine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of piperidine-1-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-1-carboxylic acid hydrochloride can be compared with other piperidine derivatives such as:

  • Piperidine-4-carboxylic acid hydrochloride
  • Piperidine-2-carboxylic acid hydrochloride
  • N-methylpiperidine hydrochloride

Uniqueness:

  • Chemical Structure: The position of the carboxyl group on the piperidine ring differentiates it from other derivatives.
  • Biological Activity: It may exhibit unique biological activities due to its specific structure, making it valuable in drug discovery and development.

Properties

IUPAC Name

piperidine-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXJBCXGYMTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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